

Spectroscopic Characterization of 2-Amino-3-chloro-6-methoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3-chloro-6-methoxypyridine

Cat. No.: B1452452

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Introduction

2-Amino-3-chloro-6-methoxypyridine (CAS No. 742070-73-1) is a substituted pyridine derivative. Compounds within this class are pivotal building blocks in medicinal chemistry and materials science, owing to the versatile reactivity of the pyridine scaffold. The specific arrangement of the amino, chloro, and methoxy substituents on this molecule creates a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel pharmaceutical agents and other high-value chemical entities.

Given its potential application in regulated industries such as drug development, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive framework for the spectroscopic characterization of **2-Amino-3-chloro-6-methoxypyridine** using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

As complete, peer-reviewed spectroscopic data for this specific compound is not widely available in public repositories, this document will serve as a methodological guide. It combines foundational principles with predicted data, derived from the analysis of structurally related compounds, to offer researchers a robust strategy for acquiring, interpreting, and validating the structure of this molecule.

Molecular Structure and Electronic Profile

The structural integrity of a compound is the bedrock of its function. The first step in any analysis is to understand the molecule's architecture and the interplay of its constituent functional groups.

Caption: Molecular structure of **2-Amino-3-chloro-6-methoxypyridine**.

The substituents significantly influence the electron density of the pyridine ring. The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating through resonance, increasing electron density, particularly at the ortho and para positions. Conversely, the chloro (-Cl) group is electron-withdrawing via induction. This electronic tug-of-war dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Amino-3-chloro-6-methoxypyridine**, both ¹H and ¹³C NMR are essential for complete structural verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons, one for the amino protons, and one for the methoxy protons.

Predicted Signal	Multiplicity	Integration	Approx. Chemical Shift (δ , ppm)	Rationale
H-5	Doublet (d)	1H	7.2 - 7.5	Coupled to H-4. Deshielded by the adjacent ring nitrogen and the inductive effect of the chlorine at C-3.
H-4	Doublet (d)	1H	6.2 - 6.5	Coupled to H-5. Shielded by the electron-donating methoxy group at the para position (C-6).
-NH ₂	Broad Singlet	2H	4.5 - 5.5	The chemical shift is variable and depends on solvent and concentration. Protons are exchangeable with D ₂ O.
-OCH ₃	Singlet (s)	3H	3.8 - 4.0	Characteristic region for methoxy groups attached to an aromatic ring.

Note: Predicted chemical shifts are based on analysis of similar compounds like 2-aminopyridine, 3-chloropyridine, and 2-methoxypyridine and may vary based on the solvent used.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum should display six unique signals, one for each carbon atom in the molecule.

Predicted Signal	Approx. Chemical Shift (δ , ppm)	Rationale
C-6	160 - 165	Attached to the highly electronegative oxygen of the methoxy group, causing significant deshielding.
C-2	155 - 160	Attached to the amino group and adjacent to the ring nitrogen, leading to deshielding.
C-4	140 - 145	Aromatic carbon influenced by the para-methoxy group.
C-3	115 - 120	Attached to the electronegative chlorine atom.
C-5	110 - 115	Aromatic carbon influenced by the adjacent ring nitrogen.
$-\text{OCH}_3$	50 - 55	Typical range for a methoxy carbon.

Note: These are estimations. Actual values depend on the solvent and experimental conditions.

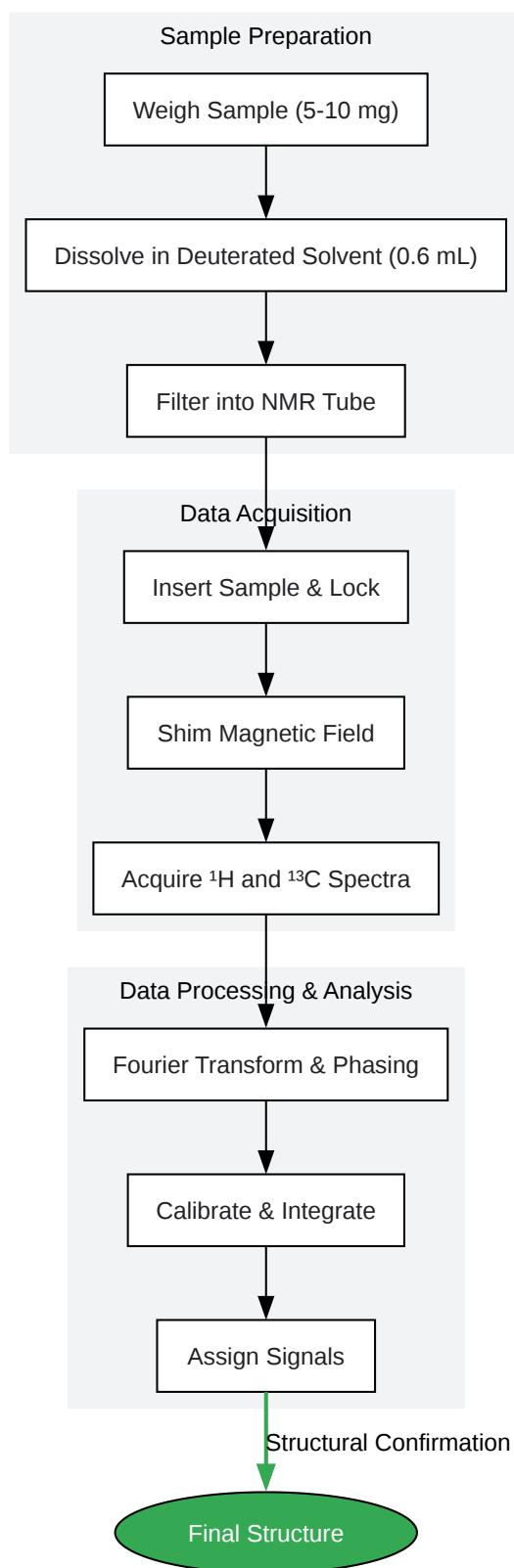
[5][6][7]

Experimental Protocol for NMR Analysis

A rigorous and consistent protocol is key to obtaining high-quality, reproducible NMR data.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-Amino-3-chloro-6-methoxypyridine**.[\[8\]](#)

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6) in a clean, dry vial.[9][10] The choice of solvent is critical; CDCl_3 is a common first choice, but DMSO-d_6 may be required if solubility is an issue and is better for observing exchangeable protons like those of the amino group.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[9][11]
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak shape.
 - Acquire a standard ^1H NMR spectrum (e.g., 16-32 scans).
 - Acquire a proton-decoupled ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , a greater number of scans will be required to achieve a good signal-to-noise ratio.
 - Process the data (Fourier transform, phase correction, and baseline correction).
 - Calibrate the ^1H spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) and the ^{13}C spectrum accordingly (e.g., CDCl_3 at 77.16 ppm).



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Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of **2-Amino-3-chloro-6-methoxypyridine** will be characterized by absorptions from its key functional groups. Attenuated Total Reflectance (ATR) is the preferred modern technique as it requires minimal sample preparation.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Vibrational Mode	Functional Group	Predicted Frequency (cm ⁻¹)	Intensity
N-H Stretch	Primary Amine (-NH ₂)	3300 - 3500	Medium (two bands)
C-H Stretch (Aromatic)	Pyridine Ring	3000 - 3100	Medium to Weak
C-H Stretch (Aliphatic)	Methoxy (-OCH ₃)	2850 - 3000	Medium
C=C, C=N Stretch	Pyridine Ring	1550 - 1650	Strong to Medium
N-H Bend (Scissoring)	Primary Amine (-NH ₂)	1580 - 1620	Medium to Strong
C-O Stretch	Aryl Ether (-OCH ₃)	1200 - 1275 (asymm.) & 1000 - 1075 (symm.)	Strong
C-Cl Stretch	Aryl Chloride (-Cl)	1000 - 1100	Medium to Strong

Source: Predicted frequencies are based on standard IR correlation tables.[\[15\]](#)[\[16\]](#)

Experimental Protocol for ATR-FTIR Analysis

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. [\[17\]](#) Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum.

- Sample Application: Place a small amount of the solid **2-Amino-3-chloro-6-methoxypyridine** powder onto the center of the ATR crystal.
- Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[18]
- Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample, and clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass with high accuracy, allowing for the calculation of the molecular formula. [19]

Predicted Mass Spectrum

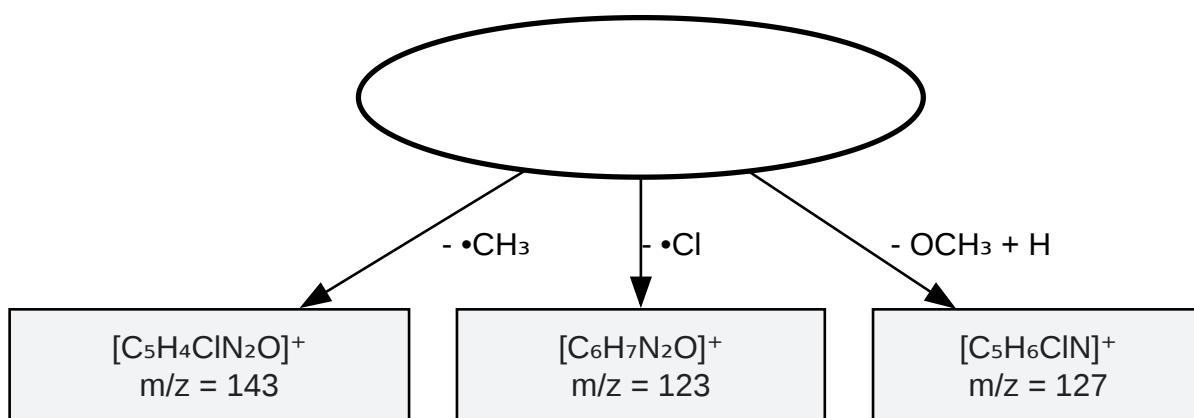
The molecular formula of **2-Amino-3-chloro-6-methoxypyridine** is $C_6H_7ClN_2O$.

- Molecular Weight (Nominal): 158 g/mol
- Exact Mass (Monoisotopic): 158.02469 Da

Key Features to Expect:

- Molecular Ion (M^+) Cluster: Due to the natural isotopic abundance of chlorine ($^{35}Cl \approx 75.8\%$, $^{37}Cl \approx 24.2\%$), the molecular ion will appear as a characteristic cluster of two peaks:
 - M^+ peak at $m/z \approx 158.02$
 - $M+2$ peak at $m/z \approx 160.02$, with an intensity of approximately one-third of the M^+ peak.[20]
- This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

- **Fragmentation Pattern:** Under Electron Ionization (EI), the molecular ion is energetically unstable and will break apart into smaller, characteristic fragments.[21][22]
 - Loss of CH_3 radical ($\cdot\text{CH}_3$): $[\text{M} - 15]^+ \rightarrow \text{m/z } 143$
 - Loss of Cl radical ($\cdot\text{Cl}$): $[\text{M} - 35]^+ \rightarrow \text{m/z } 123$
 - Loss of HCN: A common fragmentation pathway for pyridines.[20]



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Caption: A plausible fragmentation pathway for **2-Amino-3-chloro-6-methoxypyridine** in EI-MS.

Experimental Protocol for HRMS (ESI-TOF) Analysis

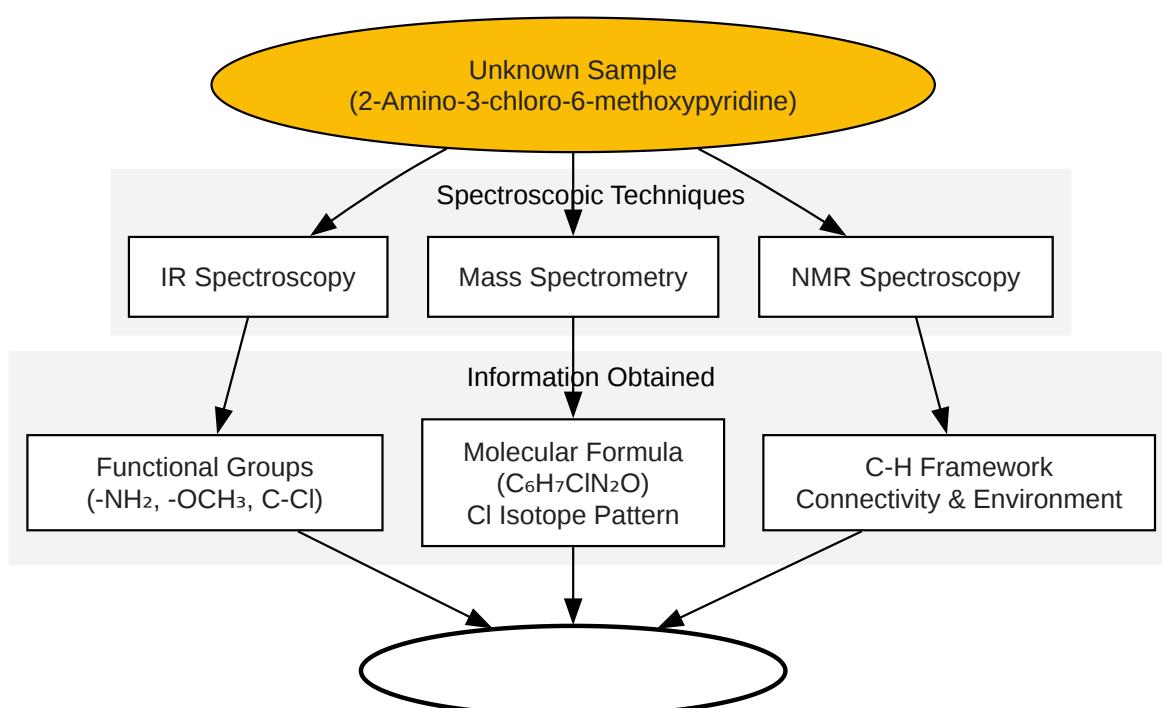
Electrospray Ionization (ESI) is a soft ionization technique often coupled with a Time-of-Flight (TOF) analyzer for accurate mass determination.[23]

- **Sample Preparation:** Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Instrument Calibration:** Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
- **Infusion:** Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).

- Data Acquisition: Acquire the mass spectrum in positive ion mode. The molecule should readily protonate to form the $[M+H]^+$ ion ($m/z \approx 159.0325$).
- Data Analysis: Determine the accurate mass of the $[M+H]^+$ ion. Use the instrument's software to calculate the elemental composition and compare it with the theoretical formula ($C_6H_8ClN_2O$ for the protonated species). The measured mass should be within 5 ppm of the theoretical mass for confident identification.

Integrated Spectroscopic Analysis Workflow

No single technique provides all the necessary information. The true power of spectroscopic analysis lies in the integration of data from NMR, IR, and MS to build a self-validating and unambiguous structural proof.



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Caption: Integrated workflow for the structural confirmation of the target compound.

By following this comprehensive guide, researchers and drug development professionals can confidently acquire and interpret the necessary spectroscopic data to verify the identity, structure, and purity of **2-Amino-3-chloro-6-methoxypyridine**, ensuring the integrity of their subsequent research and development activities.

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